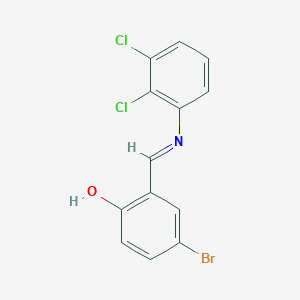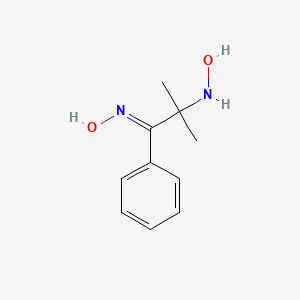![molecular formula C25H24N2O B11558621 (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11558621.png)
(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- (4-{[4-(allyloxy)-3-methylbenzyl]oxy}phenyl)acetic acid compound with 1-methylpiperazine
- Zinc compounds
Uniqueness
Compared to similar compounds, (8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H24N2O |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(8E)-2-amino-4-(4-methylphenyl)-8-[(4-methylphenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C25H24N2O/c1-16-6-10-18(11-7-16)14-20-4-3-5-21-23(19-12-8-17(2)9-13-19)22(15-26)25(27)28-24(20)21/h6-14,23H,3-5,27H2,1-2H3/b20-14+ |
Clave InChI |
JQRHIAJQKBGRFJ-XSFVSMFZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/2\CCCC3=C2OC(=C(C3C4=CC=C(C=C4)C)C#N)N |
SMILES canónico |
CC1=CC=C(C=C1)C=C2CCCC3=C2OC(=C(C3C4=CC=C(C=C4)C)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11558538.png)
![(1Z,3E)-3-[(4-butylphenyl)imino]-1-(4-methylphenyl)prop-1-en-1-ol](/img/structure/B11558540.png)
![4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B11558542.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558543.png)
![1,1'-Decane-1,10-diylbis[3-(3-chlorophenyl)urea]](/img/structure/B11558564.png)

![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11558581.png)
![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11558588.png)
![(1Z,3E)-1-(4-chlorophenyl)-3-[(3,4-dimethylphenyl)imino]prop-1-en-1-ol](/img/structure/B11558597.png)
![N'-[(E)-(4-bromophenyl)methylidene]nonane-1-sulfonohydrazide](/img/structure/B11558608.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B11558616.png)
![2-Butylidene-N'1,N'3-bis[(E)-(2-nitrophenyl)methylidene]propanedihydrazide](/img/structure/B11558618.png)
![6-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558629.png)

